molecular formula C19H18N6O3 B10985330 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B10985330
M. Wt: 378.4 g/mol
InChI Key: BEFDEDUBDDEEEQ-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is a complex organic compound that features a quinoline derivative and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under basic conditions.

    Hydroxylation: The quinoline derivative is then hydroxylated using reagents such as hydrogen peroxide or other oxidizing agents.

    Etherification: The hydroxylated quinoline is reacted with chloroacetic acid to form the ether linkage.

    Tetrazole Formation: The tetrazole moiety is introduced via a cycloaddition reaction between an azide and a nitrile.

    Final Coupling: The final step involves coupling the quinoline ether with the tetrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the quinoline ring.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its quinoline and tetrazole moieties. It could be used in studies investigating enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial and antimalarial activities, while tetrazoles are often used in antihypertensive drugs.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The quinoline moiety could intercalate with DNA, while the tetrazole group might interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Known for its antimicrobial properties.

    Tetrazole Derivatives: Used in various pharmaceutical applications, including as antihypertensive agents.

    Quinoline N-oxides: Studied for their potential anticancer activities.

Uniqueness

What sets 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide apart is the combination of the quinoline and tetrazole moieties in a single molecule. This unique structure could confer a combination of biological activities, making it a promising candidate for drug development.

Properties

Molecular Formula

C19H18N6O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide

InChI

InChI=1S/C19H18N6O3/c1-25-23-19(22-24-25)13-3-2-4-14(9-13)20-18(27)11-28-15-7-5-12-6-8-17(26)21-16(12)10-15/h2-5,7,9-10H,6,8,11H2,1H3,(H,20,27)(H,21,26)

InChI Key

BEFDEDUBDDEEEQ-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)COC3=CC4=C(CCC(=O)N4)C=C3

Origin of Product

United States

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